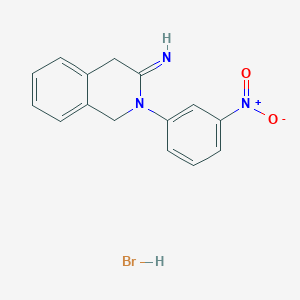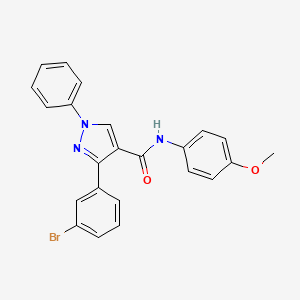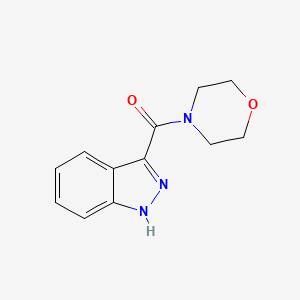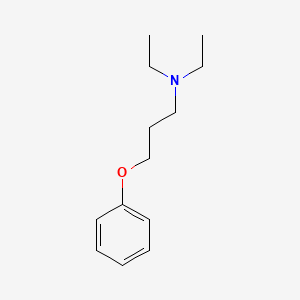
2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the isoquinoline family, which is known for its diverse pharmacological properties. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide are discussed in
Wirkmechanismus
The mechanism of action of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of various fungal and bacterial strains. Additionally, it has been shown to reduce oxidative stress and inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide in laboratory experiments is its simple synthesis method. Additionally, it exhibits various pharmacological properties, making it a versatile compound for studying different biological processes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
The potential therapeutic applications of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide have generated significant interest among researchers. Future studies could focus on investigating its mechanism of action in more detail, as well as its efficacy and safety in animal models. Additionally, the development of novel formulations that improve its solubility and bioavailability could enhance its therapeutic potential. Finally, further studies could explore its potential for use in combination therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide involves the reaction of 3-nitrobenzaldehyde and cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction takes place through a one-pot three-component condensation reaction, resulting in the formation of the isoquinoline compound. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for the preparation of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide in laboratories.
Wissenschaftliche Forschungsanwendungen
2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit various pharmacological activities, including antitumor, anti-inflammatory, antifungal, and antimicrobial properties. Additionally, it has been shown to possess antioxidant and neuroprotective effects. These properties make it a promising candidate for the development of novel drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.BrH/c16-15-8-11-4-1-2-5-12(11)10-17(15)13-6-3-7-14(9-13)18(19)20;/h1-7,9,16H,8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICUSQQRQDEKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN(C1=N)C3=CC(=CC=C3)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6138783.png)
![N-{[4-(4-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-furamide](/img/structure/B6138793.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6138803.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)
![N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)
![2-(2-methoxyethyl)-6-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6138864.png)

![2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6138880.png)